Physicochemical properties of 4-OH-CB187
Physicochemical properties of 4-OH-CB187
An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187)
Prepared by: Gemini, Senior Application Scientist
Abstract
Introduction and Chemical Identity
4-OH-CB187 is the metabolic product resulting from the cytochrome P450-mediated oxidation of 2,2',3,4',5,5',6-heptachlorobiphenyl (CB187).[1][2] This biotransformation introduces a phenolic hydroxyl group onto the biphenyl scaffold, profoundly altering its chemical behavior and biological interactions compared to the parent PCB.[3] OH-PCBs are of particular concern as they have been shown to be retained in blood, bind to transport proteins like transthyretin, and potentially disrupt thyroid hormone homeostasis.[4][5] The precise characterization of 4-OH-CB187's physicochemical properties is therefore a critical prerequisite for accurately modeling its environmental fate, bioavailability, and toxicological risk.
Chemical Structure:
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IUPAC Name: 4-Hydroxy-2,2',3,4',5,5',6-heptachlorobiphenyl
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Molecular Formula: C₁₂H₃Cl₇O
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Parent Compound: CB187 (2,2',3,4',5,5',6-heptachlorobiphenyl)
Predicted Physicochemical Properties
Direct experimental data for 4-OH-CB187 is scarce. However, by applying principles of physical organic chemistry and leveraging data from related OH-PCBs, we can establish reliable estimates for its key properties.
Table 1: Estimated Physicochemical Properties of 4-OH-CB187
| Property | Estimated Value/Range | Rationale & Implications |
| Lipophilicity (log P) | > 7.0 | The heptachlorinated biphenyl core imparts extreme lipophilicity. Log P values for OH-PCBs increase with the degree of chlorination. This high value predicts strong partitioning into fatty tissues and bioaccumulation potential. |
| Aqueous Solubility | Very Low (< 1 µg/L) | Inversely correlated with log P. While the hydroxyl group adds some polarity, the overwhelming effect of the seven chlorine atoms results in extremely poor water solubility.[3] This poses challenges for aqueous toxicological testing and necessitates the use of co-solvents. |
| Acid Dissociation Constant (pKa) | 6.5 - 7.5 | The pKa of the phenolic group is lowered (made more acidic) by the electron-withdrawing effects of the numerous chlorine atoms.[2][6] OH-PCBs with chlorine atoms adjacent to the hydroxyl group are more acidic.[2] At physiological pH (~7.4), a significant fraction of 4-OH-CB187 will exist in its ionized phenolate form, affecting its transport and binding behavior. |
| Melting Point | High (estimated > 150 °C) | Polychlorinated aromatics are typically crystalline solids with high melting points due to strong intermolecular forces and molecular symmetry. |
| Vapor Pressure | Very Low | Consistent with its high molecular weight and low volatility, characteristic of POPs. |
Proposed Synthesis and Purification Workflow
The lack of commercial standards for many OH-PCBs necessitates custom synthesis for research purposes. The Suzuki coupling reaction is a modern, selective, and high-yield method for creating the C-C bond between the two phenyl rings, followed by deprotection to reveal the hydroxyl group.[7][8]
Synthesis Protocol: Suzuki Coupling Approach
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Reaction Setup: In an oven-dried, nitrogen-flushed flask, combine 2,3,5,6-tetrachlorobenzene boronic acid (A) and 4-bromo-2,3,5-trichloroanisole (B).
-
Catalyst & Base: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a base (e.g., anhydrous K₂CO₃ or CsF).
-
Solvent: Add a suitable degassed solvent system, such as a mixture of toluene, ethanol, and water.
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Coupling Reaction: Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Deprotection: Dissolve the crude methoxy-protected product in anhydrous dichloromethane (DCM). Cool to 0 °C and add boron tribromide (BBr₃) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Final Workup: Carefully quench the reaction with water and extract with DCM. Wash the organic layer, dry, and concentrate to yield crude 4-OH-CB187.
Purification Protocol
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Chromatography: Purify the crude product using silica gel flash column chromatography.[9]
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Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).
-
-
Fraction Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.
-
Recrystallization: Combine pure fractions, concentrate the solvent, and recrystallize the solid product from a suitable solvent system (e.g., hexane/toluene) to achieve high purity.
Analytical Characterization Workflow
A multi-technique approach is mandatory for the unambiguous structural confirmation and purity assessment of the synthesized 4-OH-CB187.
Caption: Comprehensive analytical workflow for 4-OH-CB187 characterization.
Structural Elucidation
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High-Resolution Mass Spectrometry (HRMS): ESI-MS in negative ion mode is ideal for OH-PCBs.[10] This technique provides an exact mass measurement, allowing for the confirmation of the elemental formula (C₁₂H₃Cl₇O). The characteristic isotopic pattern of the seven chlorine atoms serves as a definitive signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is required for unambiguous structure proof.[11][12][13]
-
¹H NMR: Will show signals for the aromatic protons and the phenolic -OH proton. The coupling patterns and chemical shifts confirm the substitution pattern.
-
¹³C NMR: Will identify all 12 unique carbon atoms in the biphenyl structure. Chemical shifts are highly sensitive to the positions of the chlorine substituents.[14]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached (one-bond) and long-range (2-3 bond) carbons, respectively, allowing for complete and definitive assignment of the entire molecular structure.[15]
-
Purity and Stability Assessment
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating reverse-phase HPLC method coupled with UV and/or mass spectrometry (MS) detection should be developed and validated.[16][17]
-
Column: C18 stationary phase.
-
Mobile Phase: Gradient elution with acetonitrile and water (often with a small amount of acid like formic acid to ensure protonation).
-
Detection: UV detection (e.g., at 220 nm) for quantification and MS/MS for confirmation.[18][19] This method will establish purity (e.g., >98%) and quantify any impurities.
-
-
Forced Degradation Studies: To understand the stability profile, the compound should be subjected to stress conditions as per ICH guidelines.[20]
-
Conditions: Acidic, basic, oxidative (e.g., H₂O₂), photolytic (UV/Vis light), and thermal stress.[21]
-
Analysis: The stressed samples are analyzed by the validated stability-indicating HPLC method to separate and identify any degradation products, thus establishing the degradation pathway. A degradation level of 5-20% is typically targeted.[21]
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Biological Implications and Physicochemical Link
The physicochemical properties of 4-OH-CB187 are intrinsically linked to its biological behavior.
Caption: Relationship between physicochemical properties and biological fate.
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High Lipophilicity (Log P): Drives the compound's partitioning from aqueous environments (like blood plasma) into lipid-rich tissues, leading to bioaccumulation. This property also contributes to its persistence, as it is less available for renal clearance.
-
Acidic pKa: The ability to deprotonate at physiological pH allows the resulting phenolate anion to form strong hydrogen bonds and ionic interactions with biological macromolecules, such as the thyroid hormone transport protein transthyretin.[4] This binding is a key mechanism for its retention in the blood and its potential to disrupt the endocrine system.
Conclusion
While 4-OH-CB187 remains a challenging compound due to the limited availability of direct experimental data, this guide provides a comprehensive framework for its scientific investigation. By leveraging predictive methods based on structure-activity relationships and employing robust, well-established protocols for synthesis and characterization, researchers can generate the high-quality data needed to fully understand its environmental behavior and toxicological profile. The methodologies outlined herein represent a self-validating system, ensuring that any newly generated data on 4-OH-CB187 will be both accurate and reliable, thereby contributing to a more complete risk assessment of this important PCB metabolite.
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